molecular formula C13H18N2O5S2 B2442120 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448075-61-3

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2442120
CAS No.: 1448075-61-3
M. Wt: 346.42
InChI Key: DMPKHCODEJMCNN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O5S2 and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications

Hydroxylamine as an Oxygen Nucleophile

Studies have shown that benzothiazole-2-sulfonamides can react with hydroxylamine, resulting in products like 2-hydroxybenzothiazole. This process, which proceeds via oxygen attack, suggests that similar sulfonamide compounds might be involved in synthetic pathways for producing hydroxylated derivatives, potentially useful in developing pharmaceuticals or chemical intermediates (Kamps, Belle, & Mecinović, 2013).

Electrophilic Quenching and Metalation

The lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been explored for creating thioalkyl derivatives. Such methodologies might be applicable for synthesizing derivatives of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, suggesting its potential in drug development or as an intermediate in organic synthesis (Balasubramaniam, Mirzaei, & Natale, 1990).

Cyclooxygenase-2 Inhibitory Activity

Sulfonamide substituted 1,5-diarylimidazole derivatives have been synthesized to explore their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. This research direction indicates that sulfonamide compounds, including those with complex structures like the one , could be potential candidates for developing anti-inflammatory drugs (Navidpour et al., 2014).

Intramolecular Diels-Alder Reactions

Research on synthesizing cyclic sulfonamides through intramolecular Diels-Alder reactions has provided novel approaches to creating complex molecular architectures. Such strategies could potentially be applied to the synthesis or modification of this compound, highlighting its potential applications in the synthesis of novel compounds (Greig, Tozer, & Wright, 2001).

Antimalarial and Antiviral Applications

Studies on antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking suggest that similar sulfonamide compounds could be explored for their antiviral and antimalarial properties. This research area might be relevant for investigating the biological activities of this compound in drug discovery efforts (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-13(17,8-21-3)7-14-22(18,19)9-4-5-11-10(6-9)15(2)12(16)20-11/h4-6,14,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPKHCODEJMCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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